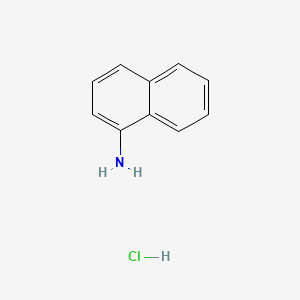

1-Naphthylamine hydrochloride

Overview

Description

1-Naphthylamine hydrochloride is a derivative of 1-Naphthylamine . It is an aromatic amine derived from naphthalene . It can cause bladder cancer (transitional cell carcinoma). It crystallizes in colorless needles which melt at 50 °C. It possesses a disagreeable odor, sublimes readily, and turns brown on exposure to air . It is the precursor to a variety of dyes .

Synthesis Analysis

1-Naphthylamine can be prepared by reducing 1-nitronaphthalene with iron and hydrochloric acid followed by steam distillation . A study reports the synthesis of β-cyclodextrin/poly (1-naphthylamine) (PNA) inclusion complexes at varying concentrations of 1-naphthylamine as monomer .

Molecular Structure Analysis

The molecular formula of 1-Naphthylamine hydrochloride is C10H10ClN . The molecular weight is 179.64 g/mol . The InChI is InChI=1S/C10H9N.ClH/c11-10-7-3-5-8-4-1-2-6-9 (8)10;/h1-7H,11H2;1H .

Chemical Reactions Analysis

Oxidizing agents, such as ferric chloride, give a blue precipitate with solutions of its salts . Chromic acid converts it into 1-naphthoquinone . Sodium in boiling amyl alcohol reduces the unsubstituted ring, giving tetrahydro-1-naphthylamine .

Physical And Chemical Properties Analysis

1-Naphthylamine is insoluble in water and denser than water . It possesses a disagreeable odor, sublimes readily, and turns brown on exposure to air .

Scientific Research Applications

Organic Synthesis

1-Naphthylamine hydrochloride is used as a reagent in organic synthesis . It is part of the primary aromatic amines (anilines) group, which are essential building blocks in the synthesis of a wide variety of organic compounds .

Synthesis of Poly(1-Naphthylamine) Nanoparticles

Poly(1-naphthylamine) (PNA) nanoparticles can be synthesized using 1-Naphthylamine hydrochloride . These nanoparticles have been explored for various applications, including supercapacitors and photocatalytic applications .

Supercapacitor Applications

The supercapacitor properties of PNA nanoparticles synthesized from 1-Naphthylamine hydrochloride have been evaluated using cyclic voltammetry (CV) and galvanostatic charge–discharge (GCD) methods . These nanoparticles showed promising results, making them potential scaffolds for supercapacitors .

Photocatalytic Applications

PNA nanoparticles synthesized from 1-Naphthylamine hydrochloride have also been studied for their photocatalytic applications . The absorption peaks that appeared at 236 and 309 nm in the UV–Vis spectrum for PNA nanoparticles represented the π–π * transition, indicating their potential use in photocatalysis .

Material Safety Data Sheet (MSDS) Development

1-Naphthylamine hydrochloride is used in the development of Material Safety Data Sheets (MSDS). These sheets provide information about the properties of the substance, its hazards, and how to handle it safely .

Chemical Education

1-Naphthylamine hydrochloride can be used in chemical education for teaching purposes. It can be used to demonstrate various chemical reactions and properties to students .

Safety And Hazards

properties

IUPAC Name |

naphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N.ClH/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKKJVHTXPJHEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060283 | |

| Record name | 1-Naphthalenamine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthylamine hydrochloride | |

CAS RN |

552-46-5 | |

| Record name | 1-Naphthylamine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-NAPHTHYLAMINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenamine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLL8535VLQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

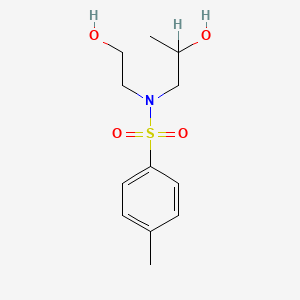

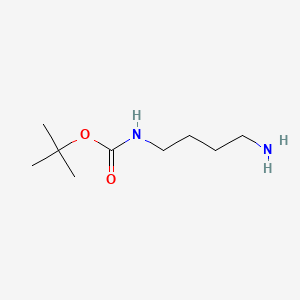

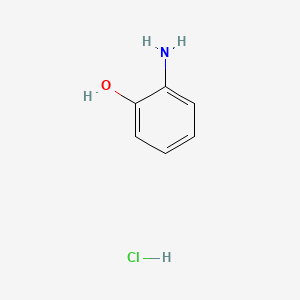

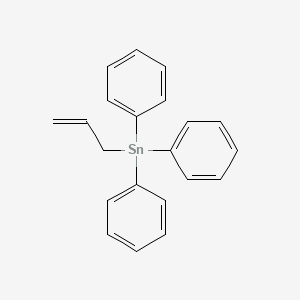

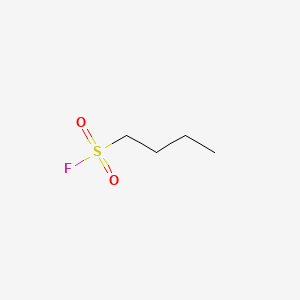

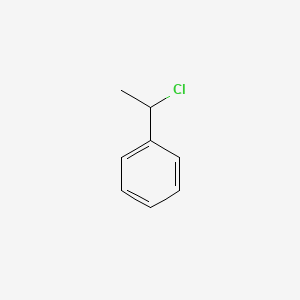

Feasible Synthetic Routes

Q & A

Q1: What are the primary uses of 1-Naphthylamine hydrochloride in research and industry?

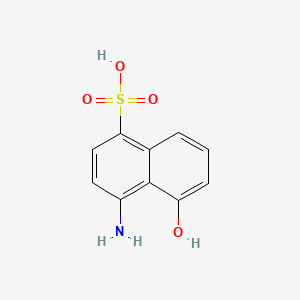

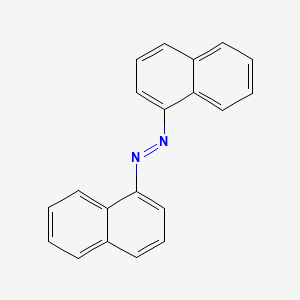

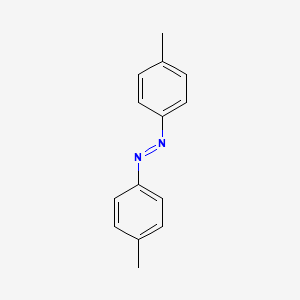

A1: 1-Naphthylamine hydrochloride is primarily used as a reagent in analytical chemistry, particularly for the colorimetric determination of nitrates and nitrites in various matrices. [] For example, it's used to quantify nitrite levels in fishpond water. [] The compound reacts with nitrite to form a colored azo dye, enabling quantitative analysis using spectrophotometry. []

Q2: How is 1-Naphthylamine hydrochloride utilized in the synthesis of other compounds?

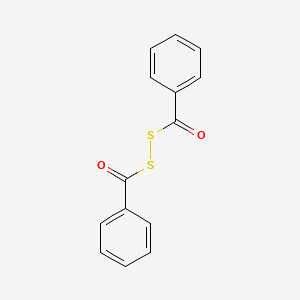

A2: This compound serves as a crucial building block in organic synthesis. Researchers use it to synthesize Schiff bases, which are valuable ligands in coordination chemistry. [, ] Furthermore, it's a key intermediate in producing monoamine oxidase (MAO) inhibitors, a class of drugs with potential therapeutic applications. []

Q3: Can you elaborate on the specific reactions involving 1-Naphthylamine hydrochloride in organic synthesis?

A3: 1-Naphthylamine hydrochloride readily undergoes condensation reactions with aldehydes, specifically naphthalene-1-carbaldehyde and 2-furfuraldehyde, to yield Schiff bases. [] This reaction is typically carried out in the presence of glacial acetic acid. []

Q4: Are there any studies on the metal complexes formed with 1-Naphthylamine hydrochloride derivatives?

A4: Yes, researchers have investigated the complexation of Schiff bases derived from 1-Naphthylamine hydrochloride with metal ions like Fe(II), Co(II), and Ni(II). [] These studies utilize spectroscopic techniques like UV-Vis and IR spectroscopy to characterize the resulting metal complexes and determine their geometries. []

Q5: What analytical techniques are commonly employed to characterize and quantify 1-Naphthylamine hydrochloride?

A5: Various spectroscopic methods are crucial for characterizing 1-Naphthylamine hydrochloride and its derivatives. These include:

- NMR Spectroscopy (1H NMR): Provides structural information by analyzing the hydrogen atom environments within the molecule. []

- UV-Vis Spectroscopy: Measures the absorption and transmission of ultraviolet-visible light, aiding in identifying and quantifying the compound, especially in reaction monitoring and complexation studies. [, ]

- IR Spectroscopy: Helps identify functional groups present in the molecule by analyzing their characteristic vibrational frequencies. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.